molecular formula C14H19N B3328008 1-(4-Vinylbenzyl)piperidine CAS No. 4072-75-7

1-(4-Vinylbenzyl)piperidine

Cat. No. B3328008
CAS RN: 4072-75-7
M. Wt: 201.31 g/mol
InChI Key: LHYKNHIVFLHRLF-UHFFFAOYSA-N
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Description

1-(4-Vinylbenzyl)piperidine, also known as 4-Vinylbenzyl piperidine (4-VBP), is a styrenic derivative that possesses a piperidinyl ring in the para position . It is an appealing compound for the production of novel piperidinium polymers for potential ionomer and polyelectrolyte applications .


Synthesis Analysis

The synthesis of 4-VBP involves a reaction where NaHCO3 is added to a binary mixture of water/acetone. Piperidine is added and stirred until completely dissolved. At room temperature, 4-vinylbenzyl chloride is added drop-wise, and the solution is subsequently heated to 50°C and stirred for 20 hours . The product is isolated as a clear liquid upon distillation from calcium hydride and dibutyl magnesium .


Molecular Structure Analysis

The molecular formula of 4-VBP is C14H19N . The structure includes a piperidine ring and a vinylbenzyl group .


Chemical Reactions Analysis

4-VBP undergoes thermal autopolymerization at elevated temperatures often required for controlled radical polymerization processes . The process is monitored using in situ FTIR spectroscopy .


Physical And Chemical Properties Analysis

The molecular weight of 4-VBP is 201.31 . The thermal activation energy for 4-VBP is 80 kJ mol−1 less than styrene due to the presence of the piperidine ring .

Scientific Research Applications

Polymer Chemistry

“1-(4-Vinylbenzyl)piperidine” is used in the field of polymer chemistry. It undergoes thermal and living anionic polymerization . The process involves elevated temperatures that often lead to the thermal autopolymerization of 4-vinylbenzyl piperidine . The piperidine substituent enables a proposed cationic polymerization to enhance overall polymerization rates .

Production of Piperidine-Containing Polymers

In the absence of thermal polymerization, living anionic polymerization of 4-vinylbenzyl piperidine provides a viable strategy for achieving piperidine-containing polymers with predictable molecular weights and narrow polydispersities .

3. Creation of Novel Piperidinium Ionomers and Polyelectrolytes This compound is also used as a precursor for subsequent alkylation to form novel piperidinium ionomers and polyelectrolytes . These ionomers and polyelectrolytes are functional macromolecules that incorporate cationic or anionic sites either pendant to or within the polymer backbone .

Development of Ion-Containing Polymers

Ion-containing polymers, which are created using “1-(4-Vinylbenzyl)piperidine”, enable emerging technologies such as water purification, gas separation, gene delivery, biosensors, fuel cells, and electromechanical actuators .

Synthesis of Ammonium-Based Polymeric Architectures

Living anionic polymerization offers an efficient route for producing well-defined ammonium-based polymeric architectures with tunable molecular weights, narrow molecular weight distributions, and stereochemical control at modest polymerization temperatures .

Production of Novel Piperidinium Polymers

“1-(4-Vinylbenzyl)piperidine” is an appealing styrenic derivative that possesses a piperidinyl ring in the para position, an ideal site for alkylation and production of novel piperidinium polymers for potential ionomer and polyelectrolyte applications .

Future Directions

4-VBP is a promising compound for the production of novel piperidinium polymers for potential ionomer and polyelectrolyte applications . These polymers could be used in emerging technologies such as water purification, gas separation, gene delivery, biosensors, fuel cells, and electromechanical actuators .

Mechanism of Action

Target of Action

1-(4-Vinylbenzyl)piperidine, also known as 4-VBP, is a styrenic derivative . The primary target of 4-VBP is the polymerization process . It is used in the production of novel piperidinium polymers for potential ionomer and polyelectrolyte applications .

Mode of Action

4-VBP undergoes thermal autopolymerization . The presence of the piperidine ring in 4-VBP reduces the activation energy requirement by 80 kJ mol−1 compared to styrene . This suggests a thermally initiated polymerization according to the Mayo mechanism . The piperidine substituent enables a proposed cationic polymerization to enhance overall polymerization rates .

Biochemical Pathways

The polymerization of 4-VBP can be controlled through thermal and living anionic polymerization . In the absence of thermal polymerization, living anionic polymerization provides a viable strategy for achieving piperidine-containing polymers with predictable molecular weights and narrow polydispersities .

Pharmacokinetics

The polymerization process of 4-vbp can be influenced by temperature . Higher temperatures often required for controlled radical polymerization processes lead to the thermal autopolymerization of 4-VBP .

Result of Action

The result of the action of 4-VBP is the formation of piperidine-containing polymers . These polymers can be used as precursors for subsequent alkylation to form novel piperidinium ionomers and polyelectrolytes . These ion-containing polymers have beneficial properties such as ionic conductivity, thermal and chemical stability, and anion exchange capability .

Action Environment

The action of 4-VBP is influenced by environmental factors such as temperature . Elevated temperatures lead to the thermal autopolymerization of 4-VBP . Furthermore, the presence of the piperidine ring in 4-VBP influences the polymerization rate .

properties

IUPAC Name

1-[(4-ethenylphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-2-13-6-8-14(9-7-13)12-15-10-4-3-5-11-15/h2,6-9H,1,3-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYKNHIVFLHRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Vinylbenzyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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